![molecular formula C22H29AsSi B14515193 Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane CAS No. 63451-89-8](/img/structure/B14515193.png)
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is a chemical compound that features a unique combination of organic and inorganic elements It contains arsenic, silicon, and carbon atoms, making it an interesting subject for various scientific studies
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane typically involves the reaction of 4-methylphenyl derivatives with triethylsilylacetylene in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Toluene or dichloromethane
Catalyst: Palladium-based catalysts
Temperature: Room temperature to 80°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle arsenic-containing compounds.
化学反应分析
Types of Reactions
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents or nucleophiles
Major Products
Oxidation: Arsenic oxides
Reduction: Lower oxidation state arsenic compounds
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in materials science for developing new materials with unique properties.
作用机制
The mechanism of action of Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets through its arsenic and silicon atoms. The compound can form bonds with various substrates, facilitating reactions such as catalysis and synthesis. The pathways involved include:
Catalytic Pathways: Involving palladium or other metal catalysts
Substitution Pathways: Where the triethylsilyl group is replaced by other functional groups
相似化合物的比较
Similar Compounds
- Bis(4-methylphenyl)arsane
- Bis(4-methylphenyl)[(trimethylsilyl)ethynyl]arsane
- Bis(4-methylphenyl)[(triisopropylsilyl)ethynyl]arsane
Uniqueness
Bis(4-methylphenyl)[(triethylsilyl)ethynyl]arsane is unique due to its specific combination of triethylsilyl and ethynyl groups attached to the arsenic atom. This structure imparts distinct chemical properties, making it valuable for specialized applications in synthesis and materials science.
属性
CAS 编号 |
63451-89-8 |
|---|---|
分子式 |
C22H29AsSi |
分子量 |
396.5 g/mol |
IUPAC 名称 |
bis(4-methylphenyl)-(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C22H29AsSi/c1-6-24(7-2,8-3)18-17-23(21-13-9-19(4)10-14-21)22-15-11-20(5)12-16-22/h9-16H,6-8H2,1-5H3 |
InChI 键 |
DKKLZCTZEHWMQD-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C#C[As](C1=CC=C(C=C1)C)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


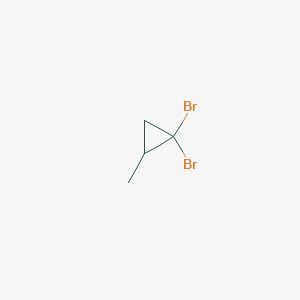
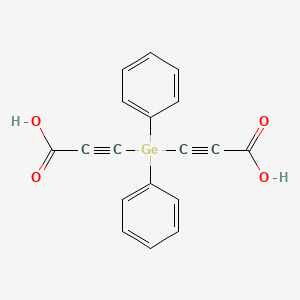
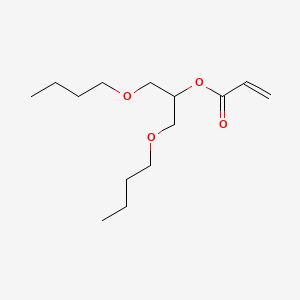
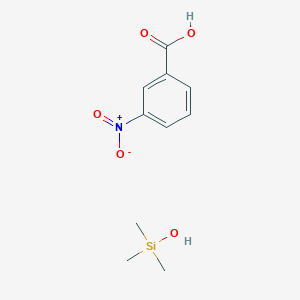
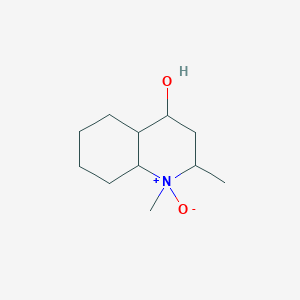
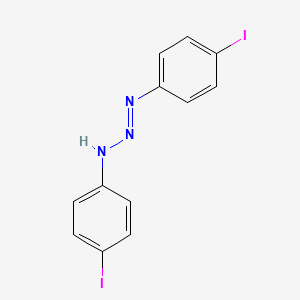
![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methylidene]oxolane-2,3,5-trione](/img/structure/B14515152.png)
silane](/img/structure/B14515169.png)
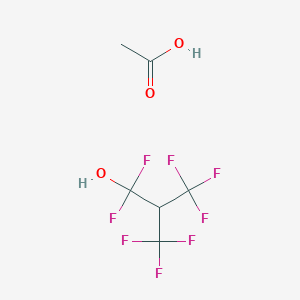

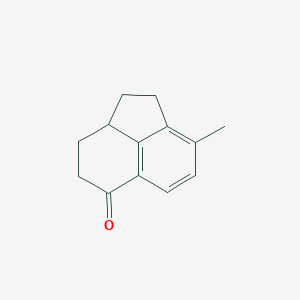
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
